Cas no 51627-58-8 (3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione)

3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione 化学的及び物理的性質
名前と識別子
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- 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione
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- MDL: MFCD12827577
3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-127635-0.25g |
3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione |
51627-58-8 | 95% | 0.25g |
$289.0 | 2023-05-25 | |
Enamine | EN300-127635-0.05g |
3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione |
51627-58-8 | 95% | 0.05g |
$135.0 | 2023-05-25 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00981095-1g |
3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione |
51627-58-8 | 95% | 1g |
¥4598.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1189088-2.5g |
3-Benzyl-4-chlorofuran-2,5-dione |
51627-58-8 | 98% | 2.5g |
¥29448.00 | 2024-08-09 | |
Enamine | EN300-127635-10.0g |
3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione |
51627-58-8 | 95% | 10g |
$2638.0 | 2023-05-25 | |
Enamine | EN300-127635-10000mg |
3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione |
51627-58-8 | 95.0% | 10000mg |
$2638.0 | 2023-10-01 | |
Aaron | AR01A5RH-2.5g |
3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione |
51627-58-8 | 95% | 2.5g |
$1678.00 | 2023-12-14 | |
Aaron | AR01A5RH-100mg |
3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione |
51627-58-8 | 95% | 100mg |
$303.00 | 2025-02-09 | |
Aaron | AR01A5RH-1g |
3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione |
51627-58-8 | 95% | 1g |
$870.00 | 2025-02-09 | |
Oakwood | -042185 |
3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione |
51627-58-8 | 042185 |
$0.00 | 2023-09-16 |
3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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9. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dioneに関する追加情報
Professional Introduction to Compound with CAS No. 51627-58-8 and Product Name: 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione
The compound with the CAS number 51627-58-8 and the product name 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione represents a significant advancement in the field of chemical and pharmaceutical research. This heterocyclic compound, characterized by its benzyl and chloro substituents on a dihydrofuran core, has garnered considerable attention due to its versatile structural framework and potential applications in medicinal chemistry. The dihydrofuran ring system is particularly noteworthy, as it serves as a privileged scaffold in drug design, offering unique electronic and steric properties that can be exploited for the development of novel therapeutic agents.
In recent years, the exploration of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione has been driven by its promising role in the synthesis of bioactive molecules. The presence of both a benzyl group and a chloro substituent on the dihydrofuran ring provides a rich platform for further functionalization, enabling the creation of derivatives with tailored biological activities. This compound has been extensively studied in academic and industrial laboratories for its potential as an intermediate in the synthesis of various pharmacologically relevant compounds.
One of the most compelling aspects of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione is its utility in the development of small-molecule inhibitors. The dihydrofuran core is known to exhibit favorable interactions with biological targets, making it an ideal candidate for designing molecules that can modulate enzyme activity or receptor binding. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory pathways, suggesting their potential as anti-inflammatory agents. The chloro substituent further enhances its reactivity, allowing for facile introduction of additional functional groups that can fine-tune its biological profile.
Recent studies have highlighted the compound's role in addressing unmet medical needs. Researchers have leveraged its structural features to develop novel scaffolds for antibiotics, antivirals, and anticancer drugs. The benzyl group, in particular, has been shown to improve solubility and bioavailability, which are critical factors for drug efficacy. Moreover, the chloro substituent can participate in hydrogen bonding or hydrophobic interactions with biological targets, enhancing binding affinity. These properties make 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione a valuable building block for medicinal chemists seeking to develop next-generation therapeutics.
The synthesis of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione involves multi-step organic transformations that highlight its synthetic versatility. The dihydrofuran ring can be constructed through various methods, including cyclization reactions or condensation processes involving appropriate precursors. Once synthesized, the introduction of the benzyl and chloro groups can be achieved through nucleophilic substitution or other electrophilic aromatic substitution reactions. These synthetic strategies not only demonstrate the compound's adaptability but also provide insights into how it can be modified to produce a wide range of derivatives.
In conclusion,3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione (CAS No. 51627-58-8) stands out as a versatile and promising compound in pharmaceutical research. Its unique structural features offer numerous opportunities for designing molecules with diverse biological activities. As research continues to uncover new applications for this compound and its derivatives,3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione is poised to play a pivotal role in the development of innovative therapeutic solutions.
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